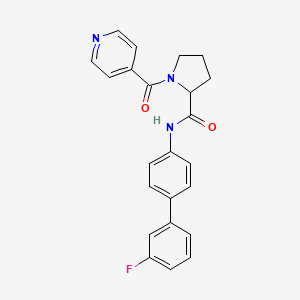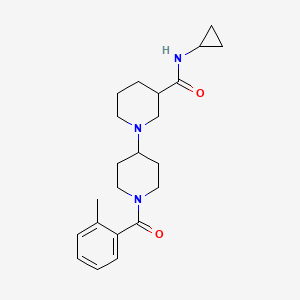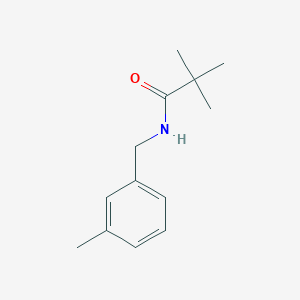
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide, also known as FIP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. FIP is a prodrug that is converted into its active form, FIP-glycine, in vivo. FIP-glycine is a potent inhibitor of the enzyme cyclophilin A, which has been implicated in a variety of cellular processes and disease states.
Wirkmechanismus
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide-glycine, the active form of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide, is a potent inhibitor of the enzyme cyclophilin A. Cyclophilin A is a peptidyl-prolyl cis-trans isomerase that is involved in several cellular processes, including protein folding, trafficking, and signaling. Cyclophilin A has also been implicated in the replication of several viruses, making it a potential target for antiviral therapies. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide-glycine binds to the active site of cyclophilin A and inhibits its enzymatic activity, leading to downstream effects on cellular processes and disease states.
Biochemical and physiological effects:
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide can inhibit the replication of several viruses, including HIV, hepatitis C, and dengue virus. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been extensively studied, with a large body of literature supporting its potential therapeutic applications. However, there are also limitations to using N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide in lab experiments. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established. Additionally, N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has a narrow therapeutic window, meaning that it may have toxic effects at higher doses.
Zukünftige Richtungen
There are several future directions for the study of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide. One potential direction is the development of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide as an antiviral therapy. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to inhibit the replication of several viruses, making it a potential candidate for the development of broad-spectrum antiviral therapies. Another potential direction is the development of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide as an anti-inflammatory therapy. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to have anti-inflammatory effects, making it a potential candidate for the development of therapies for inflammatory diseases such as rheumatoid arthritis. Finally, there is a need for further studies of the safety and efficacy of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide in humans, particularly in clinical trials.
Synthesemethoden
The synthesis of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide involves several steps. The starting material is 3-fluoro-4-biphenylamine, which is reacted with isonicotinoyl chloride to form N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylamine. This intermediate is then reacted with proline to form N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory diseases. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C, and dengue virus. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-(pyridine-4-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c24-19-4-1-3-18(15-19)16-6-8-20(9-7-16)26-22(28)21-5-2-14-27(21)23(29)17-10-12-25-13-11-17/h1,3-4,6-13,15,21H,2,5,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDROTGQSFUQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-ethylbenzenesulfonohydrazide](/img/structure/B6114126.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6114127.png)
![6-chloro-2-[2-(2-hydroxybenzylidene)hydrazino]nicotinic acid](/img/structure/B6114135.png)
![4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide](/img/structure/B6114143.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6114161.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B6114168.png)
![5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6114171.png)



![N-(2-fluorophenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6114208.png)

![2-[1-({1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]pyridine](/img/structure/B6114219.png)